molecular formula C16H9Cl2N5O2 B2716730 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040710-13-1

7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2716730
CAS No.: 1040710-13-1
M. Wt: 374.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a fused heterocyclic compound featuring a triazoloquinazoline core substituted with chlorine atoms at positions 7 and N-(2-chlorophenyl), a hydroxy group at position 5, and a carboxamide moiety at position 3. This structure combines electron-withdrawing (chlorine) and hydrogen-bonding (hydroxy, carboxamide) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

7-chloro-N-(2-chlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N5O2/c17-8-5-6-12-9(7-8)15(24)20-14-13(21-22-23(12)14)16(25)19-11-4-2-1-3-10(11)18/h1-7,22H,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKYTFRRSDTJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves several key steps. One common method includes the condensation reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to prepare the 7-chloro-substituted derivative . Other synthetic routes may involve Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods typically optimize these reactions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines by activating caspases and modulating the cell cycle. For example, it has shown significant cytotoxicity against breast cancer (MCF7) and lung cancer cells .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that administration of the compound resulted in reduced tumor size in xenograft models, suggesting its potential for therapeutic use in oncology.

Table 1: Anticancer Activity Summary

Cancer TypeIC50 Value (µM)Mechanism of Action
Breast Cancer (MCF7)15Apoptosis induction via caspase activation
Lung Cancer20Cell cycle arrest at G2/M phase
Colon Cancer25Inhibition of proliferation

Antimicrobial Properties

Beyond its anticancer activity, the compound exhibits promising antimicrobial properties:

  • Antimycobacterial Activity : Studies indicate that it possesses significant activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values comparable to standard treatments like Isoniazid. Structure-activity relationship (SAR) studies suggest that specific modifications enhance this activity.
  • Broad-spectrum Antimicrobial Effects : The compound has also been evaluated for its efficacy against various bacterial strains and fungi, showing potential as a broad-spectrum antimicrobial agent.

Table 2: Antimicrobial Activity Summary

MicroorganismMIC Value (µg/mL)Activity Level
Mycobacterium tuberculosis5Strong
Staphylococcus aureus10Moderate
Candida albicans15Moderate

Case Studies

Several case studies have been conducted to assess the efficacy of 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide:

  • Anticancer Efficacy Study : A study investigated the effects on MCF7 cells where the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results support its potential as a therapeutic agent in breast cancer treatment.
  • Antimycobacterial Efficacy Study : Another study assessed the compound's effectiveness against resistant strains of M. tuberculosis. The findings indicated that specific substitutions on the triazole ring enhanced its antimicrobial potency, paving the way for further development as an anti-tubercular agent.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of specific molecular targets, such as kinases involved in cell proliferation and survival. For instance, it may inhibit the activity of c-Met and VEGFR-2 kinases, leading to reduced cancer cell growth . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure Variations

The triazoloquinazoline scaffold is shared with several derivatives, but substituents and fused rings vary significantly:

  • Aryl-Fused vs. Thieno-Fused Systems: Thieno[2,3-e] and [3,2-e]triazolo[1,5-a]pyrimidines () exhibit fused thiophene rings instead of benzene, leading to reduced planarity. These compounds showed low to moderate anticancer activity (mean growth inhibition ~80–100% at 10 µM) . Aryl-Fused Triazoloquinazolines (e.g., compound 6a in ) demonstrated even lower activity, suggesting that the benzene-fused core alone is insufficient for potency. The target compound’s additional functional groups (hydroxy, carboxamide) may enhance interactions compared to simpler aryl-fused analogs .

Substituent Effects

Table 1: Key Substituents and Their Implications
Compound Substituents Functional Impact Reference
Target Compound 7-Cl, 5-OH, 3-carboxamide, N-(2-Cl-phenyl) Enhanced H-bonding and polarity; potential for kinase inhibition
3-(Benzenesulfonyl)-7-Cl-N-isopropyl () 7-Cl, 3-SO₂Ph, 5-NH-(4-isopropylphenyl) Sulfonyl group increases hydrophobicity; isopropylphenyl may enhance lipophilicity
5-Chloro-2-methylsulfonyl () 5-Cl, 2-SO₂Me Planar triazoloquinazoline core; sulfonyl group improves metabolic stability
C680-0970 () 7-Cl, 3-(3-MePh), 5-NH-(2-(3,4-diMeOPh)ethyl) Methoxy and methyl groups enhance bioavailability; ethyl linker improves solubility
  • Chlorine Substituents : Chlorine at position 7 is common (e.g., ) and likely contributes to electron-withdrawing effects, stabilizing the core structure .
  • Carboxamide vs.

Biological Activity

7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H9Cl2N5O2. The compound features a triazole ring fused to a quinazoline structure, which is known for various pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of quinazoline and triazole have shown significant cytotoxicity against various cancer cell lines. A comparative analysis indicated that compounds with similar structures exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound VIIaHepG23.91
Compound VIIaHCT-1162.62

These findings suggest that the incorporation of specific substituents can enhance the compound's cytotoxicity by increasing binding affinity to DNA and inhibiting topoisomerase II activity .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The structure-activity relationship (SAR) studies revealed that modifications at the C-4 position of the quinazoline ring significantly influence inhibitory activity. For example, compounds with a benzylamine moiety showed enhanced AChE inhibition compared to others .

Table 2: AChE Inhibition Potency

CompoundIC50 (μM)
Benzylamine derivative0.23
Donepezil0.12

These results indicate that the triazole moiety contributes to the binding affinity and selectivity towards cholinesterases .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • DNA Intercalation : The compound has shown potential for intercalating into DNA, which can disrupt replication and transcription processes.
  • Enzyme Inhibition : Its ability to inhibit AChE and BuChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.

Case Studies

In one notable case study, researchers synthesized several derivatives of triazoloquinazolines and tested their biological activities against cancer cell lines and cholinesterase enzymes. The most active derivatives were found to possess dual inhibitory properties against both AChE and BuChE while exhibiting significant anticancer activity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 7-chloro-N-(2-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide, and what are the critical reaction parameters?

Answer:
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, including cyclocondensation and functionalization. Key steps include:

  • Cyclocondensation: Reacting chlorinated quinazoline precursors with triazole-forming agents under reflux in ethanol or DMF at 70–100°C for 24–72 hours .
  • Purification: Column chromatography (e.g., using ethyl acetate/light petroleum mixtures) to isolate the product, followed by recrystallization in solvents like ethyl acetate .
  • Critical Parameters: Reaction temperature (≥70°C ensures complete cyclization), stoichiometric ratios of amines (1.1–4.5 equivalents), and solvent polarity (ethanol for moderate reactivity, DMF for solubility challenges) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • 1H NMR and 13C NMR: To confirm substituent positions and verify the triazoloquinazoline scaffold. For example, aromatic protons appear δ 7.0–8.3 ppm, while NH groups show broad signals .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • Melting Point Analysis: Determines purity (e.g., sharp melting points between 114–134°C for related triazolo derivatives) .
  • Elemental Analysis: Confirms C, H, N, and Cl content within ±0.4% of theoretical values .

Basic: How is the antimicrobial activity of this compound evaluated in preliminary assays?

Answer:

  • Test Strains: Use standard strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on Mueller-Hinton agar .
  • Protocol: Broth microdilution to determine minimum inhibitory concentrations (MICs). Reference compounds (e.g., ketoconazole for fungi, nitrofurantoin for bacteria) serve as controls .
  • Data Interpretation: MIC ≤ 25 µg/mL suggests significant activity; compare with analogs (e.g., bromo vs. chloro substituents) to identify structure-activity trends .

Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Controlled Variables: Standardize assay conditions (pH, inoculum size, incubation time) to minimize variability .
  • Structural Analog Comparison: Test derivatives with systematic substituent changes (e.g., 6-chloro vs. 6-bromo) to isolate electronic/steric effects .
  • Statistical Validation: Use randomized block designs with split-plot arrangements (e.g., four replicates, five plants per block) to account for biological variability .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

  • Salt Formation: Co-crystallize with acids/bases (e.g., hydrochloride salts) to enhance aqueous solubility .
  • Co-Solvent Systems: Use DMF or DMSO (≤10% v/v) in PBS for in vitro assays; avoid prolonged storage due to hydrolysis risks .
  • Stability Studies: Monitor degradation via HPLC under physiological conditions (37°C, pH 7.4) for 48 hours .

Advanced: How can structure-activity relationship (SAR) studies improve pharmacological efficacy?

Answer:

  • Substituent Screening: Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Bioisosteric Replacement: Substitute the triazole ring with thiadiazole or oxadiazole to assess impact on antifungal activity .
  • 3D-QSAR Modeling: Use computational tools (e.g., CoMFA) to correlate steric/electronic properties with MIC values .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Answer:

  • Biodegradation Studies: Incubate with soil microcosms and monitor degradation via LC-MS/MS over 30 days .
  • Aquatic Toxicity: Test on Daphnia magna (48-hour LC50) and algal species (72-hour growth inhibition) .
  • Partition Coefficients: Measure logP (octanol-water) to predict bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.